4-Amino-2-nitrobenzonitrile
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Overview
Description
4-Amino-2-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and a nitro group at the second position on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-nitrobenzonitrile typically involves nitration of 4-aminobenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, resulting in the formation of 4,2-diaminobenzonitrile.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like stannous chloride in hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Reduction: The major product of the reduction reaction is 4,2-diaminobenzonitrile.
Substitution: Depending on the substituent introduced, various substituted benzonitriles can be obtained.
Scientific Research Applications
4-Amino-2-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-nitrobenzonitrile in various applications depends on its chemical reactivity. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In substitution reactions, the amino group acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Comparison with Similar Compounds
4-Aminobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-5-nitrobenzonitrile: Has the nitro group at the fifth position, which can influence its reactivity and applications differently.
4-Nitrobenzonitrile: Lacks the amino group, affecting its nucleophilicity and potential for substitution reactions.
Uniqueness: 4-Amino-2-nitrobenzonitrile is unique due to the presence of both an amino and a nitro group on the benzene ring, providing a balance of nucleophilic and electrophilic properties. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-amino-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEWYKBLQBJAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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